

A Comparative Guide to Analytical Methods for the Quantification of Evogliptin Tartrate

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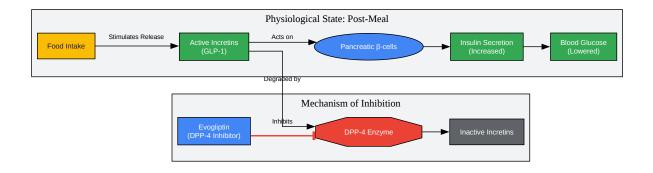
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Compound Name:	Evogliptin tartrate				
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This guide provides a detailed comparison of various analytical methods for the quantification of **Evogliptin tartrate**, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The accurate determination of **Evogliptin tartrate** in bulk and pharmaceutical dosage forms is critical for ensuring quality control and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods.

Mechanism of Action: DPP-4 Inhibition

Evogliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). By blocking DPP-4, Evogliptin increases the levels of active incretins, which in turn stimulate insulin secretion from pancreatic β -cells and suppress glucagon release in a glucosedependent manner. This action leads to improved glycemic control in patients with type 2 diabetes.[1][2]





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Caption: Mechanism of Evogliptin as a DPP-4 inhibitor.

Comparison of Analytical Methods

The following tables summarize the performance of different validated analytical methods for the quantification of **Evogliptin tartrate**. All methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Table 1: UV-Visible Spectrophotometric Methods



Parameter	Method 1 (Zero- Order)[5]	Method 2 (Derivative)[4]	Method 3 (Zero- Order)[8]
Solvent	Water	Deionized Water	Deionized Water
λтах	266 nm	275 nm (D1), 277 nm (D2)	267 nm
Linearity Range (μg/mL)	2 - 48	20 - 120	10 - 100
Correlation Coefficient (R ²)	0.996	0.9976 (D1), 0.9982 (D2)	0.992
Accuracy (% Recovery)	97.07 - 106.13%	98 - 101%	98.86 - 99.51%
Precision (% RSD)	Intra-day: 0.44, Inter- day: 0.59	< 2%	< 2.0%
LOD (μg/mL)	1.1	Not Reported	Not Reported
LOQ (μg/mL)	3.33	Not Reported	Not Reported

Table 2: Chromatographic Methods (RP-HPLC & HPTLC)



Parameter	RP-HPLC Method 1[3]	RP-HPLC Method 2[9]	RP-HPLC Method 3[10]	HPTLC Method[7]
Stationary Phase	C18 Column (250 x 4.6 mm, 5μm)	Zodiac C18 (150 x 4.6mm, 5μm)	Hypersil BDS C18 (250 x 4.6mm, 5μm)	Silica Gel 60F254
Mobile Phase	Methanol:Water: Acetonitrile (70:20:10 v/v/v)	Buffer (pH 4.5):Methanol (45:55 v/v)	Buffer:Methanol (45:55 v/v)	Acetonitrile:Wate r:Formic Acid (30:8:2 v/v/v)
Flow Rate / Detection	1.0 mL/min / 265 nm	1.0 mL/min / 260 nm	1.0 mL/min / 265 nm	Densitometry at 270 nm
Retention Time (min) / Rf	~3.6	~3.463	~5.310	0.62 ± 0.05
Linearity Range	10 - 30 μg/mL	10 - 30 μg/mL	Not specified	1 - 5 μ g/spot
Correlation Coefficient (R²)	Not specified	0.999	Not specified	Not specified
Accuracy (% Recovery)	99.87 - 100.47%	Not specified	Not specified	101.09%
Precision (% RSD)	< 2%	< 2%	Not specified	Intra-day: 1.86, Inter-day: 1.43
LOD	0.99 μg/mL	Not Reported	Not Reported	0.331 μ g/spot
LOQ	3.00 μg/mL	Not Reported	Not Reported	1.003 μ g/spot

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

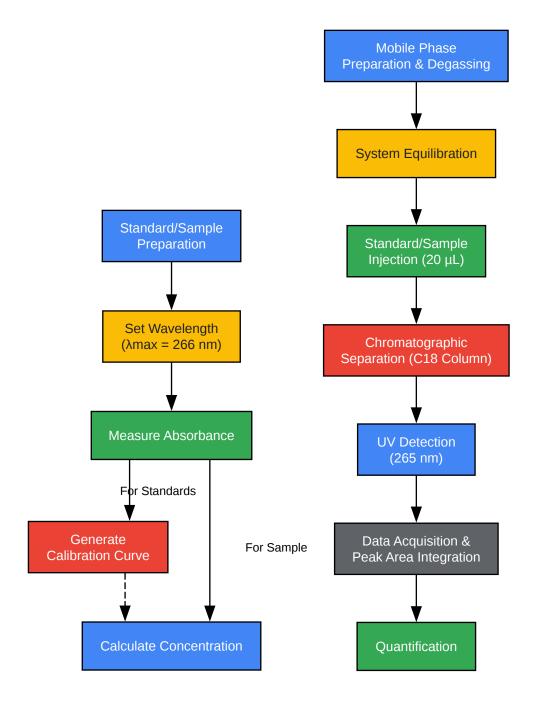
UV-Visible Spectrophotometry (Zero-Order Method)

This method is simple, cost-effective, and suitable for routine analysis of **Evogliptin tartrate** in bulk and tablet dosage forms.[5]



- Instrumentation: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm quartz cuvettes.
- Reagents: Distilled water (HPLC grade).
- Standard Stock Solution Preparation: Accurately weigh 10 mg of **Evogliptin tartrate** and dissolve it in a 100 mL volumetric flask with distilled water to obtain a concentration of 100 μg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to get concentrations ranging from 2-48 μg/mL.[5]
- Wavelength Scanning: Scan the standard solution (e.g., 10 µg/mL) in the UV range of 190-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 266 nm.[5]
- Calibration Curve: Measure the absorbance of the working standard solutions at 266 nm and plot a calibration curve of absorbance versus concentration.
- Sample Preparation: Weigh and powder 10 tablets. Take an amount of powder equivalent to 1 mg of Evogliptin and dissolve it in a 10 mL volumetric flask with water. Filter the solution and dilute 1 mL of the filtrate to 10 mL to get a final concentration within the linearity range.
 [5]
- Quantification: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.





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